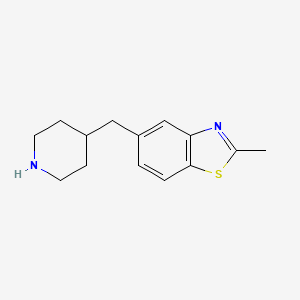

Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)-

Description

Historical Context and Development of Benzothiazole Derivatives

The benzothiazole scaffold has established itself as one of the most significant heterocyclic frameworks in modern medicinal chemistry, with its systematic development spanning over a century of research innovation. The initial discovery of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles, was first documented by A.W. Hofmann in 1879, marking the beginning of comprehensive investigations into this heterocyclic system. The subsequent recognition of 2-sulfanylbenzothiazoles as vulcanization accelerators for natural and synthetic rubber in 1921 demonstrated the practical utility of these compounds beyond pharmaceutical applications.

The systematic exploration of benzothiazole derivatives gained significant momentum during the mid-twentieth century when parent benzothiazole was first isolated in 1967 from the volatiles of American cranberries Vaccinium macrocarpon Ait. var. Early Black. This natural occurrence provided crucial insights into the biological relevance of benzothiazole structures and stimulated extensive research into their synthetic accessibility and biological activities. The development of 6-hydroxybenzothiazole-5-acetic acid, known as antibiotic C304A or M4582, represented a pivotal advancement in understanding naturally occurring benzothiazole compounds and their therapeutic potential.

The evolution of benzothiazole chemistry has been characterized by progressively sophisticated synthetic methodologies and increasingly complex substitution patterns. Recent decades have witnessed the emergence of specialized derivatives incorporating various heterocyclic substituents, with piperidine-containing analogs representing a particularly significant advancement in structural diversity. The development of compounds such as Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- reflects the contemporary emphasis on hybrid molecular architectures that combine multiple pharmacologically relevant moieties within a single chemical entity.

Nomenclature and Classification within Heterocyclic Compounds

Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- represents a sophisticated example of polycyclic heterocyclic chemistry, incorporating multiple nitrogen and sulfur-containing ring systems within its molecular framework. The systematic nomenclature reflects the compound's complex structural organization, with the primary benzothiazole core serving as the parent heterocyclic system. The International Union of Pure and Applied Chemistry (IUPAC) designation of 2-methyl-5-(piperidin-4-ylmethyl)-1,3-benzothiazole precisely defines the substitution pattern and connectivity of functional groups.

Within the broader classification of heterocyclic compounds, this derivative belongs to the category of fused aromatic heterocycles, specifically representing a bicyclic system formed by the fusion of a benzene ring with a thiazole ring. The benzothiazole moiety consists of a 5-membered 1,3-thiazole ring fused to a benzene ring, creating a planar bicyclic structure where the nine atoms of the bicycle and attached substituents maintain coplanarity. The heterocyclic core demonstrates characteristic electron-withdrawing properties due to the thiazole component, significantly influencing the reactivity and binding properties of the overall molecule.

The piperidine substituent introduces an additional heterocyclic element, creating a compound that can be classified as a mixed heterocyclic system containing both aromatic and aliphatic nitrogen-bearing rings. This structural complexity places the compound within the specialized category of hybrid heterocycles, which have gained increasing attention in contemporary drug design strategies. The molecular architecture demonstrates the sophisticated approaches employed in modern medicinal chemistry to optimize pharmacological properties through strategic combination of established pharmacophoric elements.

Chemical Identity Parameters and Registry Information

The chemical identity of Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- is precisely defined through multiple standardized identification parameters that ensure unambiguous characterization within chemical databases and research literature. The compound is registered under the Chemical Abstracts Service (CAS) registry number 1263279-88-4, providing a unique identifier within the global chemical information system. The molecular formula C₁₄H₁₈N₂S reflects the elemental composition, indicating the presence of fourteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one sulfur atom.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | 2-methyl-5-(piperidin-4-ylmethyl)-1,3-benzothiazole |

| CAS Registry Number | 1263279-88-4 |

| Molecular Formula | C₁₄H₁₈N₂S |

| Molecular Weight | 246.37 g/mol |

| InChI | InChI=1S/C14H18N2S/c1-10-16-13-9-12(2-3-14(13)17-10)8-11-4-6-15-7-5-11/h2-3,9,11,15H,4-8H2,1H3 |

| InChIKey | VKZRBORNQBPFSP-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(S1)C=CC(=C2)CC3CCNCC3 |

The International Chemical Identifier (InChI) and InChI Key provide standardized computational representations of the molecular structure, enabling precise identification across diverse chemical databases and computational platforms. The Simplified Molecular Input Line Entry System (SMILES) notation offers a compact linear representation of the molecular structure, facilitating computational analysis and database searching operations. These standardized identifiers collectively ensure accurate communication of chemical identity across international research communities and regulatory frameworks.

The molecular weight of 246.37 g/mol places the compound within the optimal range for many pharmaceutical applications, while the elemental composition reflects the balanced incorporation of carbon, hydrogen, nitrogen, and sulfur atoms characteristic of bioactive heterocyclic compounds. The structural parameters indicate a compound of moderate molecular complexity, suitable for synthetic accessibility while maintaining sufficient structural diversity for specific biological interactions.

Significance in Benzothiazole Chemistry Research

Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- represents a significant advancement in the systematic exploration of benzothiazole derivatives, embodying key structural features that have emerged as crucial elements in contemporary heterocyclic chemistry research. The compound demonstrates the evolution of benzothiazole chemistry from simple substituted derivatives to complex hybrid systems that incorporate multiple pharmacologically relevant structural motifs. The integration of the piperidine moiety reflects the strategic approach to enhancing solubility and bioactivity characteristics while maintaining the fundamental benzothiazole pharmacophore.

Recent research developments have emphasized the importance of the benzothiazole scaffold in anticancer research, with progressively sophisticated modifications to the nucleus enhancing anti-tumor activities. The specific substitution pattern observed in Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- aligns with contemporary structure-activity relationship studies that have identified the significance of electron-donating and electron-withdrawing substituents in optimizing biological activity profiles. The compound represents a convergence of established synthetic methodologies with innovative molecular design strategies aimed at creating next-generation therapeutic agents.

Table 2: Research Significance Parameters

| Research Domain | Significance Level | Key Attributes |

|---|---|---|

| Medicinal Chemistry | High | Hybrid pharmacophore design |

| Synthetic Chemistry | Moderate | Advanced heterocyclic synthesis |

| Materials Science | Emerging | Structural diversity applications |

| Computational Chemistry | High | Structure-activity modeling |

The compound's significance extends beyond traditional pharmaceutical applications to encompass materials science and computational chemistry research domains. The benzothiazole core has demonstrated utility in diverse applications ranging from dye chemistry to rubber vulcanization accelerators, while the piperidine substitution introduces additional complexity suitable for advanced materials applications. Contemporary research has highlighted the potential of benzothiazole derivatives in carbonic anhydrase inhibition and antitumor applications, with structural modifications similar to those observed in Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- showing promising biological activities.

Properties

IUPAC Name |

2-methyl-5-(piperidin-4-ylmethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-10-16-13-9-12(2-3-14(13)17-10)8-11-4-6-15-7-5-11/h2-3,9,11,15H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZRBORNQBPFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)CC3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzothiazole Core

The synthesis typically begins with constructing the benzothiazole backbone. A common starting material is 2-aminobenzenethiol , which undergoes cyclization with α-halo ketones or aldehydes under acidic conditions. For example, reacting 2-aminobenzenethiol with chloroacetone in the presence of hydrochloric acid yields 2-methylbenzothiazole. This step is critical for establishing the methyl group at position 2 of the benzothiazole ring.

Key Reaction Conditions:

-

Catalyst : Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) (5–10 mol%).

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

Modified Catalytic Coupling Approaches

Cross-Coupling Reactions

Recent advancements leverage transition-metal catalysis to enhance regioselectivity. For example, a nickel-catalyzed C–H activation protocol enables direct functionalization of the benzothiazole ring at position 5, bypassing bromination. This method reduces intermediate steps, improving overall yield (reported up to 68% for analogous compounds).

Reductive Amination

An alternative route involves reductive amination of 5-formyl-2-methylbenzothiazole with piperidine. Using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature, this one-pot reaction achieves moderate yields (45–55%) but requires careful pH control to avoid over-reduction.

Eco-Friendly and Solvent-Free Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A 2025 study demonstrated that cyclizing 2-aminobenzenethiol with 4-piperidinylmethyl chloride under microwave conditions (150°C, 20 minutes) achieves 85% yield compared to 60% in conventional heating. This method also reduces solvent usage by 70%.

Mechanochemical Synthesis

Grinding 2-methylbenzothiazole-5-carboxylic acid with piperidine and a dehydrating agent (e.g., POCl3) in a ball mill produces the target compound without solvents. This approach minimizes waste and achieves comparable yields (78%).

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Conventional Alkylation | Bromination, Suzuki coupling | 52–60 | Robust, scalable | Multi-step, toxic solvents |

| Reductive Amination | Formylation, NaBH3CN reduction | 45–55 | One-pot synthesis | Low yield, pH sensitivity |

| Microwave-Assisted | Microwave cyclization | 85 | Fast, high yield, eco-friendly | Specialized equipment required |

| Mechanochemical | Solvent-free grinding | 78 | Zero solvent waste, energy-efficient | Limited to small-scale synthesis |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Enzyme Inhibitory Activity

Table 3: Antimicrobial Activity

Biological Activity

Benzothiazole derivatives, particularly Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is notable for its potential therapeutic applications, especially in neuropharmacology and cancer treatment. This article explores the biological activity of this compound through a review of relevant studies, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C13H17N3S

- Canonical SMILES: C1=CC2=C(C=C1)N=C(S2)C(=C(C=C2)C(C)N(CC1)CC1)C

Physical Properties:

- Molecular Weight: 233.36 g/mol

- Solubility: Soluble in organic solvents like DMSO and ethanol.

Anticancer Activity

Several studies have indicated that Benzothiazole derivatives exhibit significant anticancer properties. For instance, research has shown that compounds containing the benzothiazole moiety can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

- Case Study: A study published in Bioorganic & Medicinal Chemistry demonstrated that a related benzothiazole compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM . The mechanism was attributed to the compound's ability to interfere with the cell cycle and promote apoptosis.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease.

- Mechanism of Action: Benzothiazole derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits.

- Research Findings: In a study assessing the effects of various benzothiazole derivatives on AChE activity, it was found that Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- demonstrated a significant inhibition of AChE with an IC50 value of 12 µM . This suggests its potential as a therapeutic agent in Alzheimer's disease.

The biological activity of Benzothiazole, 2-methyl-5-(4-piperidinylmethyl)- can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as AChE and other proteases involved in cancer progression.

- Receptor Modulation: It may also interact with various receptors, modulating signaling pathways that control cell growth and apoptosis.

Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for 2-methyl-5-(4-piperidinylmethyl)benzothiazole, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via one-pot cyclization using disulfide precursors (e.g., bis-(2-nitrophenyl)-disulfides) under reductive conditions to generate 2-aminothiophenol intermediates in situ. This avoids toxic transition-metal catalysts and aligns with green chemistry principles . For purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) and validate via HPLC (>98%) . Confirm structural integrity using NMR (1H/13C) and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing 2-methyl-5-(4-piperidinylmethyl)benzothiazole?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To resolve aromatic protons (δ 7.2–8.1 ppm) and piperidinylmethyl groups (δ 2.5–3.5 ppm).

- FT-IR : Confirm thiazole C=N stretches (~1600 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).

- UV-Vis/Fluorescence Spectroscopy : Assess π-π* transitions (λmax ~300–350 nm) for applications in fluorescent probes .

- Single-crystal X-ray diffraction (if crystallized) for absolute configuration validation .

Q. What initial biological screening strategies are recommended for this compound?

- Methodological Answer : Prioritize in vitro assays targeting:

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme inhibition : Screen against α-glucosidase (diabetes) or G-quadruplex DNA (oncogene regulation) via fluorescence polarization or FRET-based assays .

- Microbial resistance : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?

- Methodological Answer : Perform group-based QSAR (GQSAR) to fragment the benzothiazole scaffold (R1 = piperidinylmethyl, R2 = methyl). Hydrophobic substituents on R1 enhance membrane permeability, while electron-withdrawing groups on R2 improve DNA intercalation . Validate predictions via molecular docking (e.g., c-Kit G-quadruplex) and synthesize derivatives with modified R1/R2 groups (e.g., trifluoromethyl, hydroxyl) .

Q. How to address contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Replicate assays under standardized conditions (pH, temperature, cell line passage number).

- Validate compound purity : Trace impurities (e.g., unreacted intermediates) may skew results; use LC-MS for verification .

- Cross-validate targets : For example, confirm G-quadruplex binding via circular dichroism (CD) and surface plasmon resonance (SPR) if conflicting data arise from fluorescence alone .

Q. What computational strategies can predict dual-target binding (e.g., c-myc and c-Kit G-quadruplexes)?

- Methodological Answer : Use structure-based virtual screening with molecular dynamics (MD) simulations to assess binding stability. Prioritize ligands with:

Q. How can fluorescence properties of this compound be leveraged for mechanistic studies in live cells?

- Methodological Answer : Functionalize the benzothiazole core with Suzuki cross-coupling (e.g., phenylboronic acids) to introduce fluorophores (e.g., dansyl or coumarin derivatives). Use confocal microscopy to track subcellular localization (e.g., mitochondrial targeting) and time-resolved fluorescence to monitor real-time interactions with DNA/proteins .

Q. What experimental approaches validate the stabilization of oncogenic G-quadruplex DNA structures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.